molecular formula C9H14O2 B12647644 Octahydro-4H-1-benzopyran-4-one CAS No. 85554-82-1

Octahydro-4H-1-benzopyran-4-one

Cat. No.: B12647644
CAS No.: 85554-82-1
M. Wt: 154.21 g/mol
InChI Key: OEUIHCUJHMNEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Octahydro-4H-1-benzopyran-4-one can be synthesized through a variety of methods. One common approach involves the one-pot three-component condensation reaction of aldehydes, malononitrile, and 1,3-diketones in the presence of a basic catalyst such as triethanolamine . This method is advantageous due to its green, rapid, and mild process, with very short reaction times and simple workup.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: Substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Octahydro-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-4H-1-benzopyran-4-one is unique due to its fully saturated ring system, which can influence its chemical reactivity and biological activity. This saturation can make it more stable and less reactive compared to its unsaturated counterparts, potentially leading to different applications and effects.

Properties

CAS No.

85554-82-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydrochromen-4-one

InChI

InChI=1S/C9H14O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7,9H,1-6H2

InChI Key

OEUIHCUJHMNEON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.